molecular formula C10H10F2OS B14073049 1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one

1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one

Cat. No.: B14073049
M. Wt: 216.25 g/mol
InChI Key: YOBPNAONPZNNPN-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethyl)phenylboronic acid with a suitable thiol under palladium-catalyzed conditions to introduce the mercapto group. The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carbonyl group in the propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(3-(Trifluoromethyl)-5-mercaptophenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-(Difluoromethyl)-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Uniqueness: 1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2OS/c1-6(13)2-7-3-8(10(11)12)5-9(14)4-7/h3-5,10,14H,2H2,1H3

InChI Key

YOBPNAONPZNNPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)S)C(F)F

Origin of Product

United States

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